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Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B129596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches for the application of 1-bromo-1,1-dichloroacetone in

organic synthesis did not yield any specific examples or established protocols. This compound

is primarily documented as a disinfection byproduct found in drinking water.[1][2] Consequently,

these application notes will focus on the synthetic utility of closely related and widely used

dihaloacetones, namely 1,3-dichloroacetone and 1,3-dibromoacetone, which serve as versatile

building blocks in the synthesis of various organic molecules, particularly heterocycles.

Synthesis of Dihaloacetones
The preparation of dihaloacetones can be achieved through several methods, including the

direct halogenation of acetone or the oxidation of halogenated propanols.

Synthesis of 1,3-Dichloroacetone
A common method for the synthesis of 1,3-dichloroacetone involves the oxidation of 1,3-

dichloropropan-2-ol. Another route involves the direct chlorination of acetone, though this can

lead to mixtures of mono- and polychlorinated products. A patented process describes the

conversion of 1,3-dibromoacetone to 1,3-dichloroacetone via a halogen exchange reaction.[3]

[4] In this process, 1-bromo-3-chloroacetone is formed as an intermediate.[3][4]

Experimental Protocol: Synthesis of 1,3-Dichloroacetone from 1,3-Dibromoacetone[3][4]

Materials: 1,3-dibromoacetone, Potassium chloride (KCl), Water, Dichloromethane (CH₂Cl₂).
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Procedure:

A mixture of 1,3-dibromoacetone (e.g., 31.3 g) and potassium chloride (e.g., 217 g) in

water (e.g., 557 g) is prepared in a reaction vessel.

The mixture is stirred and heated in a water bath at 60 °C for approximately 10 minutes.

After heating, the mixture is cooled to 20 °C.

The product, 1,3-dichloroacetone, is extracted from the aqueous solution using

dichloromethane. The extraction is typically performed multiple times to ensure a high

yield.

The dichloromethane is removed from the combined organic extracts by distillation under

reduced pressure to yield the crude 1,3-dichloroacetone.

The crude product can be further purified by crystallization or distillation. A reported yield

for this process is approximately 98%.[3]

Synthesis of 1,3-Dibromoacetone
The direct bromination of acetone is a common method for preparing 1,3-dibromoacetone,

though it can produce a mixture of brominated acetones.[3][4] The reaction is typically carried

out in the presence of a solvent and may be catalyzed by an acid.

Experimental Protocol: Synthesis of Bromoacetone (Illustrative of Halogenation)[5]

Materials: Acetone, Bromine, Glacial acetic acid, Water, Sodium carbonate.

Procedure:

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a

separatory funnel, a mixture of water, pure acetone, and glacial acetic acid is prepared.

The mixture is heated to about 65 °C.

Bromine is added carefully through the separatory funnel over a period of one to two

hours, ensuring that unreacted bromine does not accumulate.
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After the addition is complete and the solution is decolorized, it is diluted with cold water

and cooled.

The solution is then neutralized with solid anhydrous sodium carbonate.

The separated oil is collected and dried, for example, with anhydrous calcium chloride.

The crude product is purified by fractional distillation.

Applications in Heterocyclic Synthesis
Dihaloacetones are valuable precursors for the synthesis of a wide range of heterocyclic

compounds. They can react with various nucleophiles in cyclization reactions.

Synthesis of Imidazo[1,2-a]pyridines
1,3-Dihaloacetones react with 2-aminoazines and 2-aminoazoles to form imidazo-fused

heterocyclic systems.[6] These compounds are of interest in medicinal chemistry.

General Reaction Scheme:
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Caption: Synthesis of Imidazoazines from 2-Aminoazines and 1,3-Dihaloacetones.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines[6]

Materials: Substituted 2-aminopyridine, 1,3-dichloroacetone or 1,3-dibromoacetone,

Acetonitrile.

Procedure:
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The 2-aminopyridine derivative is dissolved in a suitable solvent, such as acetonitrile.

The 1,3-dihaloacetone is added to the solution.

The reaction mixture is stirred, often at reflux, until the reaction is complete (monitored by

TLC).

Upon completion, the solvent is removed under reduced pressure.

The resulting crude product, often an intermediate quaternary salt, can be isolated or

treated further (e.g., with a base) to facilitate cyclization to the final imidazo[1,2-a]pyridine

product.

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data Summary
The following table summarizes reaction conditions and yields for representative reactions

involving dihaloacetones.

Reactan
t 1

Reactan
t 2

Product Solvent
Temper
ature
(°C)

Time
Yield
(%)

Referen
ce

1,3-

Dibromo

acetone

Potassiu

m

Chloride

1,3-

Dichloroa

cetone

Water 60 10 min 98 [3]

2-

Aminopyr

idine

1,3-

Dichloroa

cetone

2-

(Chlorom

ethyl)imid

azo[1,2-

a]pyridin

e

Acetonitri

le
Reflux - - [6]

Note: Specific yields and reaction times for the synthesis of imidazo[1,2-a]pyridines can vary

widely depending on the specific substrates and are often reported in specialized literature.
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Other Synthetic Applications
While heterocyclic synthesis is a major application, dihaloacetones can participate in other

organic transformations. For instance, they can be used in the synthesis of other functionalized

ketones or as cross-linking agents for polymers.

Workflow for Dihaloacetone in Synthesis:
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Caption: Synthetic pathways involving dihaloacetones.

In summary, while 1-bromo-1,1-dichloroacetone itself is not a common reagent in synthetic

organic chemistry, its structural analogues, 1,3-dichloroacetone and 1,3-dibromoacetone, are

highly valuable and versatile building blocks. The protocols and data presented here provide a

foundation for their use in the synthesis of complex organic molecules relevant to

pharmaceutical and materials science research. Researchers are encouraged to consult the

primary literature for more detailed procedures and substrate scopes for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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